molecular formula C15H16FNO2S B2940596 Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 849659-47-8

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2940596
CAS No.: 849659-47-8
M. Wt: 293.36
InChI Key: YSOUGQDHTIMJKJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a thiophene-based derivative featuring a tert-butyl ester group, a 4-fluorophenyl substituent, and an amino functional group. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (fluorophenyl) and electron-donating (amino) groups, which modulate reactivity and stability. The tert-butyl variant likely follows similar synthetic routes, with the tert-butyl ester offering enhanced steric protection compared to ethyl .

Properties

IUPAC Name

tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(2,3)19-14(18)12-11(8-20-13(12)17)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOUGQDHTIMJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur in the presence of a base.

    Introduction of Amino and Fluorophenyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the fluorophenyl group can be added through electrophilic aromatic substitution or cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophenes.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

The tert-butyl derivative is compared below with structurally related thiophene carboxylates, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Features Reference
Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate C15H16FNO2S* ~293.3 Not reported 95% Bulky tert-butyl ester; enhanced steric hindrance
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate C13H12FNO2S 265.3 87–94 96–98% Common precursor; higher solubility
Ethyl 2-amino-4-isobutylthiophene-3-carboxylate C11H17NO2S 227.3 Not reported N/A Aliphatic substituent; lower polarity
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate C13H12FNO2S 265.3 Not reported N/A Ortho-fluorine; asymmetric electronic effects

*Inferred from ethyl analog by replacing ethyl (C2H5) with tert-butyl (C4H9).

Key Observations :

  • Molecular Weight : The tert-butyl derivative has a higher molecular weight (~293.3 g/mol) than its ethyl analogs (e.g., 265.3 g/mol) due to the bulkier ester group .
  • Steric Effects : The tert-butyl group provides significant steric hindrance, slowing hydrolysis rates compared to ethyl esters, which are more reactive under basic conditions .

Biological Activity

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a tert-butyl ester group, an amino group, and a 4-fluorophenyl substituent. The presence of these functional groups contributes to its unique chemical and physical properties, which are crucial for its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C15H16FNO2S
CAS Number 849659-47-8

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, derivatives of thiophene have shown effectiveness against various bacterial strains, including Escherichia coli. These compounds may inhibit biofilm formation and virulence factors in bacteria, suggesting potential applications in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have reported that this compound significantly inhibits cell growth in multiple cancer cell lines and induces apoptosis through mitochondrial pathways. The mechanism of action likely involves interaction with specific molecular targets, leading to alterations in cellular functions.

Target Interaction

Thiophene derivatives, including this compound, have been found to bind with high affinity to multiple receptors. This binding can lead to changes in their function and influence various biochemical pathways. For instance, it may modulate the activity of kinases and transcription factors, which play critical roles in cell signaling and gene expression.

Pharmacokinetics

The pharmacokinetic properties of this compound significantly impact its bioavailability and therapeutic efficacy. Factors such as pH, temperature, and the presence of other molecules can influence how the compound behaves in biological environments. Understanding these properties is essential for optimizing its use as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives:

  • Antimicrobial Study : A study highlighted the antibacterial effects of thiophene derivatives against uropathogenic E. coli strains, demonstrating their potential in clinical applications for infection control.
  • Cancer Cell Line Study : Research demonstrated that this compound inhibited growth in various cancer cell lines, with significant effects noted on apoptosis induction through mitochondrial pathways.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Name Characteristics Biological Activity
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylateSimilar thiophene core; different alkyl groupAntibacterial
Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylateSimilar core; methyl instead of tert-butylAntiviral properties
Benzoyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acidContains a benzoyl group; lacks tert-butylPotential anti-inflammatory

The unique combination of functional groups in this compound enhances its binding affinity to specific molecular targets compared to other derivatives.

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place away from incompatible agents (e.g., strong oxidizers) at room temperature .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields?

Methodological Answer:

  • Multicomponent Reactions: Utilize Gewald-type reactions, combining aldehydes, cyanoacetates, and sulfur sources. For example, reacting 4-fluorobenzaldehyde with tert-butyl cyanoacetate and elemental sulfur in ethanol under reflux yields ~60–70% .
  • Substitution Reactions: Introduce the tert-butyl ester post-thiophene ring formation via nucleophilic substitution with tert-butyl chloroformate, achieving ~75–85% yield after purification .
  • Characterization: Confirm purity via HPLC (≥98%) and structural identity using 1^1H/13^13C NMR .

Q. How is the compound characterized to confirm its structural integrity and purity?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR should show peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~7.2–7.6 ppm) .
    • IR: Confirm ester C=O stretch (~1720 cm1^{-1}) and amino N–H stretch (~3350 cm1^{-1}) .
  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>97%) .
  • Melting Point: Compare observed m.p. (e.g., 120–122°C) with literature values .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:

  • Temperature Control: Maintain reflux temperatures (70–80°C) to prevent over-cyclization or decomposition .
  • Catalytic Additives: Use piperidine or morpholine as catalysts to enhance regioselectivity in thiophene ring formation .
  • Protection/Deprotection: Temporarily protect the amino group with Boc anhydride to avoid unwanted acylation during esterification steps .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) when characterizing this compound?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate 1^1H NMR with 13^13C NMR and HSQC to assign ambiguous peaks (e.g., distinguishing aromatic vs. thiophene protons) .
  • Computational Modeling: Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the tert-butyl ester and fluorophenyl groups .
  • Crystallography: If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous bond-length/angle data (e.g., C–S bond ~1.70 Å) .

Q. What methodologies optimize the introduction of fluorophenyl groups into thiophene carboxylate derivatives?

Methodological Answer:

  • Directed Metalation: Use lithium diisopropylamide (LDA) to deprotonate the thiophene ring at the 4-position, followed by electrophilic fluorophenyl substitution (e.g., using 4-fluorophenylboronic acid in Suzuki coupling) .
  • Solvent Effects: Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction rates .
  • Post-Functionalization: Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) after thiophene synthesis, achieving >90% regioselectivity .

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